molecular formula C22H24ClN3O4 B14956458 N~2~-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

N~2~-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14956458
M. Wt: 429.9 g/mol
InChI Key: QUHGUNUOJGNHKU-UHFFFAOYSA-N
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Description

N~2~-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Attachment of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction, where the chloro group is replaced by the anilino group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1H-indole-2-carboxamide
  • N~2~-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24ClN3O4

Molecular Weight

429.9 g/mol

IUPAC Name

N-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H24ClN3O4/c1-26-18-8-7-16(29-2)11-14(18)12-19(26)22(28)24-10-4-5-21(27)25-15-6-9-20(30-3)17(23)13-15/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

QUHGUNUOJGNHKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCCC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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